1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy, phenylmethoxy, nitrophenyl, and sulfonyl groups attached to a piperazine ring, along with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Oxidation and reduction reactions: These reactions are used to introduce or modify functional groups within the molecule.
Coupling reactions: These reactions, such as Suzuki-Miyaura coupling, are employed to form carbon-carbon bonds between aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: These are used for controlled synthesis, allowing precise control over reaction parameters.
Continuous flow reactors: These reactors enable continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Inhibit specific pathways: Such as signaling pathways involved in inflammation or cell proliferation.
Induce cellular responses: Such as apoptosis or cell cycle arrest, depending on the context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperazine: Shares structural similarities but lacks the sulfonyl and phenylmethoxy groups.
3-Methoxyphenylboronic acid: Contains the methoxy group but differs in overall structure and functional groups.
Uniqueness
1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S.C2H2O4/c1-33-24-17-21(11-12-23(24)34-19-20-7-3-2-4-8-20)18-26-13-15-27(16-14-26)35(31,32)25-10-6-5-9-22(25)28(29)30;3-1(4)2(5)6/h2-12,17H,13-16,18-19H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALUIPCGCNNHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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